Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate
Overview
Description
Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate: is a compound of considerable interest due to its unique chemical structure and diverse applications in scientific research. It is known for its potential in medicinal chemistry, particularly for its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate typically involves multiple steps, starting with the synthesis of key intermediates.
Synthesis of Intermediates:
Start with the preparation of 4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine through the cyclization of appropriate precursors under acidic or basic conditions.
Introduce the sulfonyl group via sulfonylation reactions using sulfonyl chlorides and a base such as triethylamine.
Final Assembly:
The intermediate is then reacted with ethyl butanoate under controlled conditions to form the final product.
Conditions such as temperature, solvent, and catalysts (e.g., Palladium-based catalysts) are optimized to maximize yield and purity.
Industrial Production Methods
Industrial-scale production may involve continuous flow synthesis to enhance efficiency and scalability. Key considerations include:
Optimizing reaction conditions: Temperature, pressure, and solvent choice to maximize yield and minimize byproducts.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate: undergoes various chemical reactions based on its functional groups:
Types of Reactions
Oxidation: The presence of the methoxy group and pyrimidine ring allows for oxidation under strong oxidative conditions (e.g., using potassium permanganate).
Reduction: Can be reduced using agents such as sodium borohydride, primarily affecting the pyrimidine ring.
Substitution: The sulfonyl and ester groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles (amines, alcohols).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced derivatives of pyrimidine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions, enhancing the reactivity of metals.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibitors: Potential to act as inhibitors for specific enzymes due to its structural features.
Protein Binding Studies: Utilized in research to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Incorporated into polymers and materials for enhancing physical properties.
Agrochemicals: Evaluated for its potential use in pesticides and herbicides.
Mechanism of Action
The mechanism of action for Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate involves its interaction with molecular targets, often proteins or enzymes. Key points include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their function.
Pathway Modulation: It may affect signaling pathways by modulating the activity of key proteins, leading to changes in cellular responses.
Metabolic Interference: It can interfere with metabolic processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and bioactivity.
Similar Compounds
Ethyl 4-{[4-phenyl-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate: Similar but lacks the methoxy group.
Ethyl 4-{[4-(2-methoxyphenyl)-6-fluoro-pyrimidin-2-YL]sulfonyl}butanoate: Similar but with different halogen substitution.
This compound's unique properties make it a valuable tool in both scientific research and industrial applications. Its structural complexity allows for a wide range of chemical reactions, making it a versatile compound for various fields.
Properties
IUPAC Name |
ethyl 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O5S/c1-3-28-16(24)9-6-10-29(25,26)17-22-13(11-15(23-17)18(19,20)21)12-7-4-5-8-14(12)27-2/h4-5,7-8,11H,3,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJZNHIAJMFRTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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